molecular formula C11H16Cl2N2 B1500033 1-(3-Chloro-benzyl)-piperazine dihydrochloride CAS No. 23145-92-8

1-(3-Chloro-benzyl)-piperazine dihydrochloride

Cat. No.: B1500033
CAS No.: 23145-92-8
M. Wt: 247.16 g/mol
InChI Key: PHHFZSZJEUSYDV-UHFFFAOYSA-N
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Description

“1-(3-Chloro-benzyl)-piperazine dihydrochloride” is a chemical compound with the molecular formula C11H17Cl3N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H17Cl3N2 . The average mass is 283.625 Da and the mono-isotopic mass is 282.045746 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 301.64036 and a molecular formula of C11H19Cl3N2O . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Safety and Hazards

While specific safety and hazard information for “1-(3-Chloro-benzyl)-piperazine dihydrochloride” was not found, it’s important to handle all chemical compounds with care. For similar compounds, precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Chloro-benzyl)-piperazine dihydrochloride involves the reaction of 3-chlorobenzyl chloride with piperazine in the presence of a base to form the intermediate 1-(3-chlorobenzyl)piperazine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(3-Chloro-benzyl)-piperazine dihydrochloride.", "Starting Materials": [ "3-chlorobenzyl chloride", "piperazine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chlorobenzyl chloride is added to a solution of piperazine in a suitable solvent such as dichloromethane or chloroform.", "Step 2: A base such as triethylamine or sodium carbonate is added to the reaction mixture to facilitate the reaction.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The solvent is removed under reduced pressure and the resulting solid is washed with water and dried.", "Step 5: The intermediate 1-(3-chlorobenzyl)piperazine is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 6: The resulting solid is filtered, washed with water and dried to obtain 1-(3-Chloro-benzyl)-piperazine dihydrochloride." ] }

CAS No.

23145-92-8

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C11H15ClN2.ClH/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;/h1-3,8,13H,4-7,9H2;1H

InChI Key

PHHFZSZJEUSYDV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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